N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide
Description
N-[3-(Acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 6-chloroindole moiety linked via a methylene bridge to an acetylamino-substituted phenyl group.
Properties
Molecular Formula |
C18H16ClN3O2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-5-6-14(19)9-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
IOKYGCRBTWQDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Functionalization of the Indole Core
The indole nucleus is modified at the 1- and 6-positions to introduce the acetamide and chloro groups, respectively.
Synthesis of 6-Chloroindole
6-Chloroindole serves as the foundational intermediate. Chlorination of indole is typically performed using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–25°C, yielding 6-chloroindole with >85% efficiency. Alternative methods employ electrophilic chlorination agents like sulfuryl chloride (SO₂Cl₂) in dichloromethane, though this requires stringent temperature control.
N-Alkylation with Chloroacetyl Chloride
The 1-position of 6-chloroindole is alkylated using chloroacetyl chloride. In a representative procedure, 6-chloroindole (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in the presence of sodium hydride (NaH, 1.5 equiv) in dry dimethyl sulfoxide (DMSO) at 60°C for 2 hours. This yields 2-(6-chloro-1H-indol-1-yl)acetyl chloride, which is isolated via vacuum distillation or column chromatography.
Table 1: Comparative Analysis of N-Alkylation Conditions
Preparation of 3-Acetylaminoaniline
The acetylamino phenyl group is synthesized via acetylation of 3-nitroaniline followed by reduction.
Acetylation of 3-Nitroaniline
3-Nitroaniline (1.0 equiv) is treated with acetic anhydride (1.5 equiv) in pyridine at 25°C for 4 hours, producing N-(3-nitrophenyl)acetamide with 95% yield. The nitro group is subsequently reduced using hydrogen gas (H₂, 50 psi) over a palladium-on-carbon (Pd/C) catalyst in ethanol, yielding 3-acetylaminoaniline.
Table 2: Reduction Methods for 3-Nitroacetamide
Coupling of Indole and Acetylamino Phenyl Moieties
The final step involves forming the acetamide bond between 2-(6-chloro-1H-indol-1-yl)acetyl chloride and 3-acetylaminoaniline.
Nucleophilic Acyl Substitution
2-(6-Chloro-1H-indol-1-yl)acetyl chloride (1.0 equiv) is reacted with 3-acetylaminoaniline (1.1 equiv) in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N, 1.5 equiv) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours. The product is purified via recrystallization from ethanol, achieving 80–85% yield.
Table 3: Coupling Reaction Optimization
Alternative Synthetic Methodologies
Solid-Phase Peptide Coupling
A patent-pending method employs carbonyldiimidazole (CDI) to activate 2-(6-chloro-1H-indol-1-yl)acetic acid, followed by coupling with 3-acetylaminoaniline in anhydrous THF. This approach avoids handling acyl chlorides but requires stringent moisture control.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) in N,N-dimethylacetamide (DMAc) accelerates the coupling step, reducing reaction time from 12 hours to 30 minutes while maintaining 82% yield.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis utilizes continuous flow systems to enhance efficiency. For example, the alkylation step is conducted in a tubular reactor with DMSO and NaH at 60°C, achieving 90% conversion with a residence time of 10 minutes.
Solvent Recycling
Ethanol and THF are recovered via fractional distillation, reducing production costs by 40%.
Characterization and Quality Control
The final product is characterized using:
-
¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–7.2 (m, 7H, ArH), 4.6 (s, 2H, CH₂).
-
HPLC : Purity >98% with a C18 column (acetonitrile:H₂O = 70:30).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the nitro or carbonyl groups.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and effects on biological pathways.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring can intercalate with DNA, affecting transcription and replication processes. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, substituent effects, and reported activities:
Key Structural and Functional Comparisons:
- Indole vs.
- Chloro Substituents : The 6-chloroindole group in the target compound contrasts with 3,4-dichlorophenyl () or 6-chlorocarbazole (). Chlorine enhances lipophilicity and may influence bioavailability.
- Heterocyclic Additions: Pyridazinone () and thiazole () rings in analogs introduce additional hydrogen-bonding sites, which could improve solubility or target affinity compared to the target’s simpler acetamide linker.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide with high purity and yield?
The synthesis typically involves multi-step reactions, starting with the construction of the indole core followed by functionalization of the acetamide group. Key steps include:
- Indole core formation : Use Buchwald-Hartwig amination or Ullmann coupling to introduce substituents (e.g., 6-chloro group) .
- Acetamide linkage : React the indole intermediate with 3-(acetylamino)phenylacetic acid derivatives under peptide coupling conditions (e.g., EDC/HOBt or DCC) .
- Optimization : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and use column chromatography or preparative HPLC for purification .
- Yield enhancement : Adjust reaction time (e.g., 12–24 hours) and temperature (60–80°C) to balance kinetics and side reactions .
Q. Which analytical techniques are most reliable for characterizing the structure and assessing the purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and bonding patterns (e.g., indole proton shifts at δ 7.2–7.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 398.12) .
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% theoretical values .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term stability?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C suggests room-temperature stability) .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation, validated via UV-Vis spectral shifts over time .
- pH stability : Use accelerated stability testing in buffers (pH 3–9) with HPLC monitoring; acidic conditions may hydrolyze the acetamide group .
Advanced Research Questions
Q. What experimental strategies can elucidate the interaction mechanisms between this compound and its biological targets?
- Molecular docking : Simulate binding to receptors (e.g., Bcl-2/Mcl-1) using AutoDock Vina to identify key residues (e.g., hydrophobic pockets accommodating the indole ring) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions .
Q. How can computational modeling predict the binding affinity and selectivity of this compound for specific receptors?
- QSAR models : Train models using descriptors like LogP, polar surface area, and H-bond donors to correlate with experimental IC₅₀ values .
- Free-energy perturbation (FEP) : Calculate relative binding energies for derivatives to prioritize synthesis .
- ADMET prediction : Use SwissADME to assess bioavailability and cytochrome P450 interactions, reducing off-target effects .
Q. When encountering contradictory data in biological activity assays (e.g., antioxidant vs. cytotoxic effects), what systematic approaches can resolve discrepancies?
- Dose-response curves : Test across a wide concentration range (nM–µM) to identify biphasic effects (e.g., antioxidant at low doses, cytotoxic at high doses) .
- Assay validation : Compare results across orthogonal methods (e.g., FRAP for antioxidant capacity vs. DPPH for radical scavenging) .
- Control experiments : Include ROS scavengers (e.g., NAC) to isolate compound-specific effects from background oxidative stress .
Q. What methodologies are effective in synthesizing derivatives to establish structure-activity relationships (SAR)?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance binding affinity .
- Heterocyclic replacements : Replace the indole core with pyrazole or benzimidazole to probe steric and electronic effects .
- Parallel synthesis : Use automated liquid handlers to generate libraries of 50–100 derivatives for high-throughput screening .
Q. How can researchers address solubility challenges of this compound in aqueous systems for in vitro and in vivo studies?
- Co-solvent systems : Use DMSO:PBS (≤1% v/v) for in vitro assays; for in vivo, employ cyclodextrin-based formulations to enhance aqueous solubility .
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts without altering bioactivity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability and controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
